GLPG0634 analog is derived from the original compound GLPG0634, which was developed by Galapagos NV. It is classified as a potent JAK1 inhibitor with specific IC50 values indicating its efficacy against various JAK family members: 10 nM for JAK1, 28 nM for JAK2, 810 nM for JAK3, and 116 nM for tyrosine kinase 2 (TYK2) . The compound is utilized in both research and therapeutic contexts, particularly in studying immune-related diseases.
The synthesis of GLPG0634 analog involves several steps, typically starting from commercially available precursors. Key methods include:
For larger-scale production, automated reactors and continuous flow chemistry techniques are implemented to optimize yield and purity. Rigorous quality control measures ensure that the synthesized compound meets pharmaceutical standards .
GLPG0634 analog features a complex molecular structure characterized by several functional groups that contribute to its biological activity. The core structure includes:
The molecular formula can be represented as CHNO, indicating the presence of nitrogen and oxygen atoms that are critical for its mechanism of action .
GLPG0634 analog undergoes various chemical reactions that modify its structure:
The reactions typically require controlled conditions to ensure specificity:
GLPG0634 analog acts primarily by selectively inhibiting JAK1, thereby disrupting the JAK-STAT signaling pathway.
Upon inhibition of JAK1:
The compound exhibits favorable pharmacokinetic properties, including good oral bioavailability. Its absorption can be influenced by dietary factors and co-administered medications .
GLPG0634 analog possesses several notable physical and chemical properties:
GLPG0634 analog has diverse applications across several scientific domains:
The JAK-STAT pathway is a fundamental signaling cascade that regulates immune responses, hematopoiesis, and inflammation. It transmits signals from >50 cytokines, interferons, and growth factors upon their binding to cognate receptors. This pathway involves four Janus kinases (JAK1, JAK2, JAK3, TYK2) and seven signal transducers and activators of transcription (STATs). Ligand-receptor engagement triggers JAK auto-phosphorylation, which subsequently phosphorylates STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to modulate gene expression [3] [7]. Dysregulation of this pathway—through mutations in JAK/STAT genes, aberrant cytokine production, or epigenetic modifications—drives pathogenesis in autoimmune diseases:
This dysregulation establishes JAKs as high-value therapeutic targets for immune pathologies [3] [7].
Early pan-JAK inhibitors (e.g., tofacitinib) effectively block cytokine signaling but concurrently inhibit JAK2-dependent hematopoietic functions (erythropoietin/thrombopoietin signaling), causing anemia and neutropenia [1] [6]. Selective JAK1 inhibition offers a refined strategy:
Table 1: Cytokine Signaling Dependencies on JAK Isoforms
JAK Isoform | Key Cytokine Receptors | Physiological Roles |
---|---|---|
JAK1 | γc-chain, gp130, IFN-α/γR | Immune cell activation, inflammation |
JAK2 | EPO-R, TPO-R, GH-R | Erythropoiesis, thrombopoiesis |
JAK3 | γc-chain | Lymphocyte development |
TYK2 | IL-12R, IL-23R | Th1/Th17 differentiation |
GLPG0634 analog (compound 176) emerged from systematic optimization of triazolopyridine-based scaffolds to enhance JAK1 selectivity. Its development reflects key pharmacophore milestones:
Table 2: GLPG0634 Analog Inhibition Profile Against JAK Family
Kinase | IC₅₀ (nM) | Cellular Selectivity vs. JAK1 | Key Impact of Inhibition |
---|---|---|---|
JAK1 | 10 | Reference | Blocks IL-6, IFN-γ, γc cytokines |
JAK2 | 28 | 2.8-fold lower | Minimal erythropoietic disruption |
JAK3 | 810 | 81-fold lower | Limited lymphocyte suppression |
TYK2 | 116 | 11.6-fold lower | Partial suppression of IL-12/IL-23 |
In vitro, GLPG0634 analog inhibited IL-2/IL-4-induced JAK1/JAK3 signaling (IC₅₀ = 150–760 nM) and Th1/Th17 differentiation, validating its cellular mechanism [4] [10]. In rodent collagen-induced arthritis models, oral administration (30–50 mg/kg) reduced joint inflammation and bone erosion, correlating with STAT1/STAT3 phosphorylation suppression [4] [6]. These findings positioned it as a clinical candidate for RA and IBD, advancing to phase II trials [6] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1